Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is an organic compound with significant implications in medicinal chemistry. Its molecular formula is CHClNO, and it has a molecular weight of 241.71 g/mol. This compound is structurally related to amphetamine and is being studied for its potential biological activities, including its effects on neurotransmitter systems.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and synthesis methods .
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride falls under the category of cyclic amines and is classified as a substituted indene derivative. Its structural characteristics allow it to interact with biological systems similarly to other psychoactive compounds.
The synthesis of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride typically involves several steps:
The reactions are generally performed in an organic solvent such as toluene, with reagents including potassium carbonate and tetrabutylammonium iodide to facilitate the reaction conditions .
The molecular structure of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride can be represented as follows:
InChI=1S/C12H16ClNO2/c1-15-12(14)11(13)10(7-8-5-3-4-6-9(8)7)2/h3-6H,1-2,11H2,(H,14)
C1C=CC(C=C1)C(C(=O)O)N.Cl
The compound's physical properties include:
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride can participate in various chemical reactions:
The specific conditions for these reactions typically involve controlled temperatures and the use of solvents like toluene. Catalysts may also be used to enhance reaction rates .
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is thought to act primarily through its structural similarity to amphetamine:
Research indicates that compounds with similar structures exhibit various biological activities, including antiviral and anticancer properties .
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride appears as a white or colorless solid that is highly soluble in water and polar solvents.
Key chemical properties include:
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride has diverse applications in scientific research:
This comprehensive analysis highlights the significance of methyl 2-amino-2-(2,3-dihydro-1H-indene)-acetate hydrochloride in both research and potential therapeutic applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2